N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide
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Overview
Description
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is a chemical compound with the molecular formula C12H21N3OS. It is a heterocyclic compound containing an imidazole ring, which is a common structural motif in many biologically active molecules . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetamide, N-cycloheptyl-α-[(4,5-dihydro-1-methyl-1H-imidazol-2-yl)thio]-: Similar structure but with a benzene ring instead of a simple acetamide group.
N-cycloheptyl-2-((4,5-dihydro-1H-imidazol-2-yl)thio)acetamide hydrochloride: A hydrochloride salt form of the compound.
Uniqueness
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide is unique due to its specific combination of a cycloheptyl group and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C12H21N3OS |
---|---|
Molecular Weight |
255.38 g/mol |
IUPAC Name |
N-cycloheptyl-2-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C12H21N3OS/c16-11(9-17-12-13-7-8-14-12)15-10-5-3-1-2-4-6-10/h10H,1-9H2,(H,13,14)(H,15,16) |
InChI Key |
MINNXTQGIRDHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CSC2=NCCN2 |
Origin of Product |
United States |
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